![molecular formula C6H10O2S B141376 1,4-Dioxa-7-thiaspiro[4.4]nonane CAS No. 176-35-2](/img/structure/B141376.png)
1,4-Dioxa-7-thiaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-7-thiaspiro[4.4]nonane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are connected through a single atom. The spirocyclic compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including materials science and pheromone research.
Synthesis Analysis
The synthesis of spirocyclic compounds related to 1,4-Dioxa-7-thiaspiro[4.4]nonane has been explored in several studies. For instance, the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was achieved in four steps and its polymerization was investigated . Another study presented a straightforward synthesis of 1,7-dioxaspiro[4.4]nonanes through a reaction involving lithium powder and a carbonyl compound, followed by the addition of an epoxide and subsequent hydrolysis . Additionally, a regioselective synthesis approach using a trimethylenemethane dianion synthon was described, leading to the formation of 1,7-dioxaspiro[4.4]nonanes .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is complex due to the presence of multiple rings. The crystal structures of some spirocyclic derivatives, such as 1-oxa-4-thiaspiro[4.5]decane, have been determined, revealing different olefin geometries and bond distances that are characteristic of these types of molecules .
Chemical Reactions Analysis
Spirocyclic compounds undergo various chemical reactions. For example, in the vapor phase over platinized charcoal, 1,6-dioxaspiro[4.4]nonanes can undergo isomerization, decarbonylation, and other transformations . The synthesis of 1,6-dioxaspiro[4.4]nonanes has also been linked to pheromone research, where these compounds have been identified as aggregation pheromones in bark beetles .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds like 1,4-Dioxa-7-thiaspiro[4.4]nonane are influenced by their molecular structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature and can undergo photoinitiated cationic polymerization without volume expansion . The different isomers of 8-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane synthesized show varying orientations of substituents, which can affect their physical properties .
Scientific Research Applications
Stereochemically Controlled Synthesis : 1,4-Dioxa-7-thiaspiro[4.4]nonane can be synthesized through stereochemically controlled processes. Eames et al. (1996) demonstrated the preparation of single enantiomers and diastereoisomers of related compounds by acid-catalysed phenylsulfanyl migration, with control over stereochemistry through aldol reactions or reduction of hydroxy-ketones (Eames et al., 1996).
Regioselective Synthesis : Alonso et al. (2005) described a regioselective synthesis approach for 1,7-dioxaspiro[4.4]nonanes, which can be derived from a precursor similar to 1,4-Dioxa-7-thiaspiro[4.4]nonane. They utilized a trimethylenemethane dianion synthon for this process, demonstrating the versatility of these compounds in chemical synthesis (Alonso et al., 2005).
Enantioselective Aldol Reactions : Ward et al. (2005) explored the enantioselective direct intermolecular aldol reactions involving 1,4-dioxa-8-thia-spiro[4.5]decane, achieving high enantiotopic group selectivity. This study extends the scope of enantioselective aldol reactions and offers efficient syntheses for useful synthons (Ward et al., 2005).
Crystal Structures and Orthoester Claisen Rearrangement : Parvez et al. (2001) investigated the crystal structures of 1-oxa-4-thiaspiro[4.5]decane derivatives, examining their olefin geometry and molecular dimensions. Their work contributes to understanding the structural aspects of such compounds (Parvez et al., 2001).
Polypropionate Synthesis : Thiopyran route to polypropionates, as discussed by Ward et al. (2000), demonstrates the utility of 1,4-dioxa-8-thiaspiro[4.5]decane in synthesizing complex organic structures. They controlled the aldol reaction to obtain specific diastereomers, which are valuable in polypropionate synthesis (Ward et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4-dioxa-7-thiaspiro[4.4]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4-9-5-6(1)7-2-3-8-6/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALKBLYTUKBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381235 |
Source


|
| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-7-thiaspiro[4.4]nonane | |
CAS RN |
176-35-2 |
Source


|
| Record name | 1,4-dioxa-7-thiaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


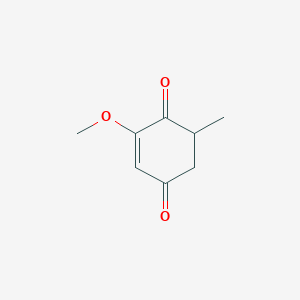
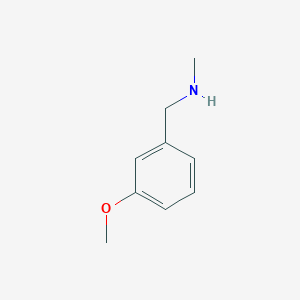

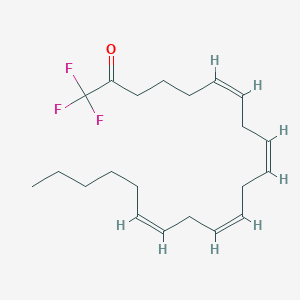
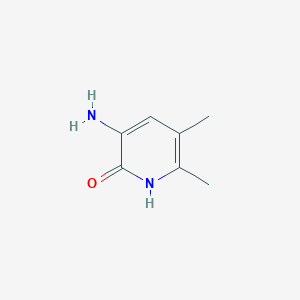
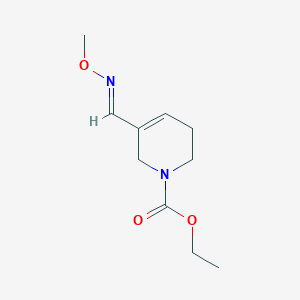
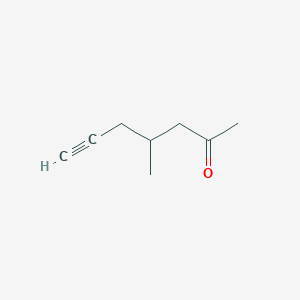
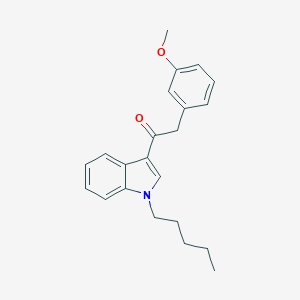
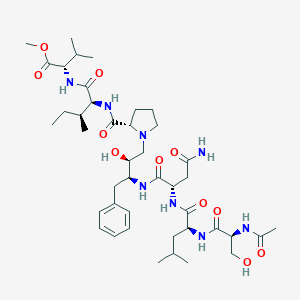

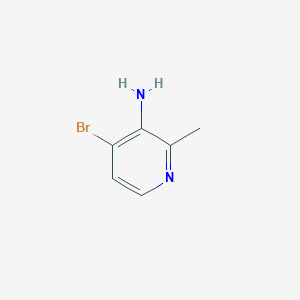

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)